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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational early studies on the reactivity of tricyclic

ketones, a class of molecules that has played a pivotal role in the development of synthetic

organic chemistry and medicinal chemistry. The unique structural features and inherent strain

of these bridged and caged systems have led to fascinating and often unexpected chemical

transformations. This document provides a detailed overview of key reactions, experimental

protocols from seminal works, and the logical frameworks developed to understand the

behavior of these complex molecules.

The Baeyer-Villiger Oxidation of Tricyclic Ketones: A
Foundational Study
One of the earliest and most significant reactions involving a tricyclic ketone was reported in

1899 by Adolf von Baeyer and Victor Villiger. Their work on the oxidation of camphor, a readily

available natural product, using peroxymonosulfuric acid (Caro's acid) laid the groundwork for

what is now known as the Baeyer-Villiger oxidation.[1][2] This reaction, which converts a

ketone into an ester (or a lactone in the case of cyclic ketones), has become an indispensable

tool in organic synthesis.

The initial studies with tricyclic ketones like camphor, menthone, and tetrahydrocarvone

demonstrated the synthetic utility of this transformation.[1] However, the mechanism of the

reaction remained a subject of debate for over half a century. In 1953, William von Eggers
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Doering and Edwin Dorfman conducted a landmark isotopic labeling study using

benzophenone labeled with oxygen-18. Their results unequivocally supported a mechanism

involving a tetrahedral intermediate, now famously known as the "Criegee intermediate," which

forms from the nucleophilic attack of the peroxyacid on the carbonyl carbon.[1]

The Baeyer-Villiger Reaction Mechanism
The currently accepted mechanism for the Baeyer-Villiger oxidation proceeds through the

following key steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the peroxyacid: The peroxyacid attacks the carbonyl carbon to form

the tetrahedral Criegee intermediate.

Concerted rearrangement: In the rate-determining step, a substituent on the ketone migrates

to the adjacent oxygen of the peroxide, with the simultaneous departure of a carboxylate

anion.

Deprotonation: The resulting protonated ester is deprotonated to yield the final ester or

lactone product.

The regioselectivity of the reaction is determined by the migratory aptitude of the substituents

attached to the carbonyl group. The group that can better stabilize a positive charge is more

likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl >

aryl > primary alkyl > methyl.

Tricyclic Ketone Protonated Ketone H+

Peroxyacid (RCO3H)

Criegee Intermediate
(Tetrahedral)

+ RCO3H

Rearrangement
(Rate-Determining Step)

Protonated Lactone

Carboxylic Acid (RCO2H)
- RCO2-

Lactone- H+

Click to download full resolution via product page

Mechanism of the Baeyer-Villiger Oxidation.
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Adamantane: A Tricyclic System for Studying
Reactivity
The synthesis of adamantane, a highly symmetrical tricyclic alkane, in a practical manner by

Paul von Ragué Schleyer in 1957 was a watershed moment in the study of polycyclic

compounds.[3][4] This readily available, strain-free cage-like structure and its ketone derivative,

adamantanone, became ideal substrates for investigating the reactivity of tricyclic systems.

Experimental Protocol: Schleyer's Synthesis of
Adamantane (1957)
The following protocol is based on the procedure published in Organic Syntheses, which is a

refinement of Schleyer's original communication.[5]

Step A: Hydrogenation of Dicyclopentadiene

A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 mL of dry ether

containing 1.0 g of platinum oxide is hydrogenated at 50 p.s.i. in a Parr apparatus.

The reaction is exothermic and takes 4-6 hours for the uptake of 2 mole equivalents of

hydrogen.

The catalyst is removed by filtration, and the ether is distilled off.

The remaining liquid is distilled to yield 196-200 g (96.5–98.4%) of endo-

tetrahydrodicyclopentadiene.

Step B: Isomerization to Adamantane

In a 500-mL Erlenmeyer flask, 200 g (1.47 moles) of molten endo-

tetrahydrodicyclopentadiene is placed with a magnetic stirrer.

40 g of anhydrous aluminum chloride is added, and the mixture is stirred and heated to 150–

180°C for 8–12 hours.

After cooling, the upper layer, a brown mush, is decanted from the lower black tarry layer.
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The flask is rinsed with petroleum ether (b.p. 30–60°C), and the combined petroleum ether

suspension is warmed to dissolve the adamantane.

The solution is decolorized with alumina, filtered, and concentrated.

Cooling in a Dry Ice-acetone bath yields solid adamantane, which is collected by suction

filtration.

Reactant
Reagent/Catal
yst

Conditions Product Yield

Dicyclopentadien

e
H₂, PtO₂ in ether 50 p.s.i., 4-6 h

endo-

Tetrahydrodicycl

opentadiene

96.5–98.4%

endo-

Tetrahydrodicycl

opentadiene

Anhydrous AlCl₃
150–180°C, 8-12

h
Adamantane 15-20%

Stereochemistry of Tricyclic Ketone Reduction: The
Case of Camphor
The reduction of the tricyclic ketone camphor has long served as a textbook example for

illustrating the principles of stereoselectivity in the reactions of bridged bicyclic and tricyclic

systems. The rigid, sterically biased framework of camphor leads to a preferential attack of

reducing agents from one face of the carbonyl group over the other.

Early studies on the reduction of camphor with complex metal hydrides like sodium borohydride

revealed a high degree of stereoselectivity.[6] The two possible diastereomeric alcohol

products are borneol and isoborneol.

The stereochemical outcome is dictated by the steric hindrance presented by the gem-dimethyl

bridge. The hydride reagent preferentially attacks the carbonyl group from the less hindered

endo face, leading to the formation of isoborneol as the major product.[6]
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Stereochemical pathways in the reduction of camphor.

Experimental Protocol: Reduction of Camphor with
Sodium Borohydride
The following is a representative microscale procedure for the reduction of camphor.[6][7][8]

Dissolve 100 mg of camphor in 1 mL of methanol in a small flask with stirring.

Add 100 mg of sodium borohydride in four portions over five minutes.

Gently reflux the mixture for 5 minutes.

After cooling to room temperature, carefully add 3.5 mL of ice-cold water to precipitate the

product.

Collect the crude product by vacuum filtration and dry the solid.

The product can be further purified by dissolving in dichloromethane, drying with sodium

sulfate, and evaporating the solvent.
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Reactant Reagent Solvent Product(s)

Typical
Product Ratio
(Isoborneol:Bo
rneol)

Camphor NaBH₄ Methanol
Isoborneol and

Borneol
~9:1

The Favorskii Rearrangement in Polycyclic Systems
The Favorskii rearrangement, discovered by Alexei Yevgrafovich Favorskii, is another classic

reaction that has been applied to cyclic and, in some cases, tricyclic ketones. This reaction

involves the rearrangement of an α-halo ketone in the presence of a base to yield a carboxylic

acid derivative, often with a contraction of the ring system.[9][10]

The mechanism is generally believed to proceed through a cyclopropanone intermediate,

which is formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the

halogen.[9][11][12] Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on

the cyclopropanone leads to ring opening and formation of the rearranged product. For α-halo

ketones that cannot form an enolate, an alternative "quasi-Favorskii" or "pseudo-Favorskii"

rearrangement can occur.[9][10]

While early examples predominantly feature monocyclic and bicyclic systems, the principles of

the Favorskii rearrangement have been extended to more complex polycyclic structures,

demonstrating its utility in the synthesis of strained and unusual molecular architectures.
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Generalized mechanism of the Favorskii rearrangement.
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This guide provides a glimpse into the early investigations that shaped our understanding of

tricyclic ketone reactivity. The principles and reactions discussed herein continue to be relevant

in modern organic synthesis and drug discovery, highlighting the enduring legacy of these

pioneering studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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